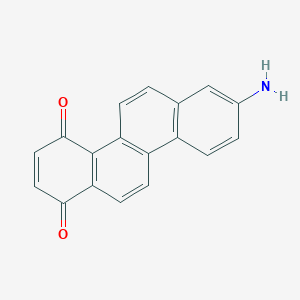
8-Aminochrysene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Aminochrysene-1,4-dione is a chemical compound with the molecular formula C16H9NO2 It is a derivative of chrysene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminochrysene-1,4-dione typically involves the reaction of chrysene-1,4-dione with an amine source. One common method is the nucleophilic substitution reaction where chrysene-1,4-dione is reacted with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 8-Aminochrysene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding hydro derivatives.
Substitution: The amino group can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or sulfonyl chlorides (RSO2Cl) are used under acidic or basic conditions.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Hydro derivatives of this compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
8-Aminochrysene-1,4-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its structural similarity to other bioactive compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Aminochrysene-1,4-dione involves its interaction with cellular components. It can intercalate into DNA, disrupting the normal function of the genetic material. This property is particularly useful in cancer research, where the compound can inhibit the proliferation of cancer cells by interfering with their DNA replication processes. The molecular targets include DNA and various enzymes involved in DNA synthesis and repair pathways.
Comparison with Similar Compounds
Chrysene-1,4-dione: The parent compound, which lacks the amino group.
1,4-Diaminoanthraquinone: A structurally similar compound with two amino groups.
Mitoxantrone: An anticancer drug with a similar polycyclic structure.
Uniqueness: 8-Aminochrysene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its parent compound chrysene-1,4-dione, the presence of the amino group allows for a wider range of chemical reactions and potential applications. Compared to 1,4-diaminoanthraquinone and mitoxantrone, this compound offers a different balance of hydrophobic and hydrophilic properties, making it suitable for specific research and industrial applications.
Properties
CAS No. |
646059-61-2 |
|---|---|
Molecular Formula |
C18H11NO2 |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
8-aminochrysene-1,4-dione |
InChI |
InChI=1S/C18H11NO2/c19-11-2-4-12-10(9-11)1-3-14-13(12)5-6-15-16(20)7-8-17(21)18(14)15/h1-9H,19H2 |
InChI Key |
OTQUGCXAIQWBPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C=CC4=C3C(=O)C=CC4=O)C=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


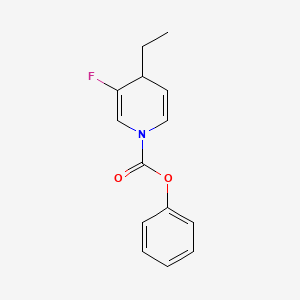
![6-(4-Methylphenyl)-2H-naphtho[2,3-D][1,3]dioxole](/img/structure/B12607959.png)

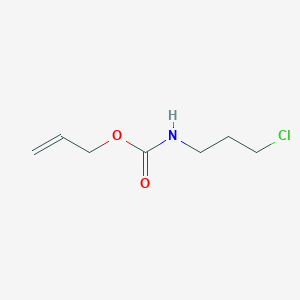
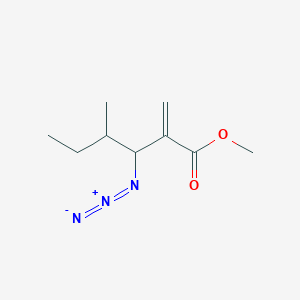
![Acetamide, N-[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]-](/img/structure/B12607976.png)
![3,3',5,5'-Tetrafluoro-4'-methyl[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12607977.png)

![Trimethyl[(2,2,3,3,3-pentafluoropropanoyl)oxy]stannane](/img/structure/B12607986.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(6-chloro-3-pyridinyl)-](/img/structure/B12607993.png)

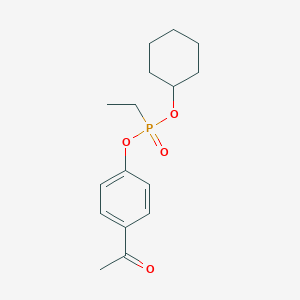
![Urea, N-(4-chloro-5-isoquinolinyl)-N'-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B12608024.png)
![5-(3-Bromophenyl)-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile](/img/structure/B12608032.png)
